Pentalene

Beschreibung

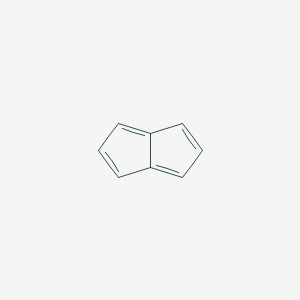

Structure

3D Structure

Eigenschaften

CAS-Nummer |

250-25-9 |

|---|---|

Molekularformel |

C8H6 |

Molekulargewicht |

102.13 g/mol |

IUPAC-Name |

pentalene |

InChI |

InChI=1S/C8H6/c1-3-7-5-2-6-8(7)4-1/h1-6H |

InChI-Schlüssel |

GUVXZFRDPCKWEM-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=CC2=C1 |

Kanonische SMILES |

C1=CC2=CC=CC2=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Theoretical Studies of Pentalene and Hückel's Rule: A Technical Guide

Abstract

Pentalene (C₈H₆) is a bicyclic, planar hydrocarbon with 8 π-electrons. According to Hückel's rule, which states that planar, monocyclic, conjugated systems with 4n π-electrons are antiaromatic, this compound is predicted to be highly unstable.[1][2] This inherent instability and deviation from aromaticity make this compound a fascinating subject for theoretical and computational chemistry. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the antiaromatic nature of this compound, focusing on its electronic structure, molecular geometry, and the computational methods used to quantify its properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of aromaticity and its exceptions.

Introduction: The this compound Conundrum

This compound consists of two fused five-membered rings and possesses 8 π-electrons, fitting the 4n (for n=2) classification of Hückel's rule.[1][2] This simple electron count is the root of its intriguing chemical properties. Unlike its 10 π-electron dianion, which is known to be stable and aromatic, neutral this compound is extremely reactive and dimerizes at temperatures above -196 °C.[1][3] This reactivity is a direct consequence of its antiaromatic character. Theoretical studies have been paramount in understanding the nuances of this compound's structure and the electronic factors that govern its instability. These studies confirm that the π-electrons favor a structure with localized single and double bonds, a phenomenon that alleviates antiaromatic destabilization.[4][5]

Hückel's Rule and the Nature of Antiaromaticity

Hückel's rule is a cornerstone of organic chemistry for predicting the aromaticity of cyclic, planar, conjugated molecules.[6] It states:

-

Aromatic Systems: Contain (4n + 2) π-electrons and exhibit enhanced stability, delocalized electrons, and diatropic ring currents.

-

Antiaromatic Systems: Contain 4n π-electrons and suffer from significant destabilization, localized electrons, and paratropic ring currents.

This compound, with its 8 π-electrons, is a classic example of an antiaromatic compound.[1] Theoretical models predict that such systems will distort their geometry to avoid the highly unstable state associated with full π-electron delocalization. This distortion manifests as bond length alternation, where the molecule adopts distinct single and double bond characteristics rather than uniform, delocalized bonds.

Figure 1: Logical workflow for determining aromaticity based on Hückel's rule.

Computational Evidence of Antiaromaticity

Numerous theoretical studies have confirmed this compound's antiaromaticity through a variety of computational methods. These can be broadly categorized into geometric, magnetic, and electronic criteria.

Geometric Distortion and Bond Length Alternation

A key indicator of antiaromaticity is the molecule's tendency to distort from a high-symmetry structure to one with alternating bond lengths. For this compound, the π-electrons favor a C₂h symmetry with localized single and double bonds over a more delocalized D₂h structure.[4][5] Quantum chemical calculations consistently show a pronounced bond length alternation around the periphery of the molecule.

Table 1: Calculated this compound Geometries (Bond Lengths in pm)

| Method | C-C Bond Length Alternation (Δr in pm) | Reference |

|---|---|---|

| Hartree-Fock (HF) | 14.5 - 17.7 | [4] |

| MP2 | 10.0 - 13.5 | [4] |

| B3LYP | 10.0 - 13.5 |[4] |

Data sourced from ab initio and DFT calculations using a 6-31G basis set.*

Magnetic Criteria: Probing Ring Currents

Magnetic properties serve as one of the most definitive diagnostics for (anti)aromaticity. Antiaromatic molecules sustain a paratropic ring current when placed in an external magnetic field, which can be detected and quantified computationally.

-

Nucleus-Independent Chemical Shift (NICS): NICS calculations are a popular method for probing the magnetic shielding at the center of a ring. Large positive NICS values are indicative of a paratropic ring current and thus antiaromaticity. Studies on this compound and its derivatives consistently report positive NICS values for the this compound core.[7][8] For instance, the NICS value of the this compound core in one derivative series was calculated to be as high as +20.4 ppm.[7]

-

Anisotropy of the Induced Current Density (ACID) and Gauge-Including Magnetically Induced Current (GIMIC): These methods provide a visual and quantitative representation of the electron flow. For this compound, ACID plots clearly show a strong paratropic ring current circulating around the perimeter of the 8π-electron core.[3] GIMIC calculations on a bare this compound molecule show a total peripheral ring current strength of -17.19 nA T⁻¹, confirming a strong antiaromatic character (the negative sign indicates a paratropic current in this convention).[8]

Table 2: Calculated Magnetic Aromaticity Indices for this compound Systems

| System/Derivative | Method | Calculated Value (units) | Indication | Reference |

|---|---|---|---|---|

| Bare this compound | GIMIC | -17.19 (nA T⁻¹) | Antiaromatic | [8] |

| Bare this compound | NICS | +22.95 (ppm, max near ring centroid) | Antiaromatic | [8] |

| P1 (DTP Core) | NICS | +18.2 (ppm) | Antiaromatic | [7] |

| P2 (Donor Subst.) | NICS | +20.4 (ppm) | Enhanced Antiaromaticity | [7] |

| P3 (Acceptor Subst.) | NICS | +15.3 (ppm) | Reduced Antiaromaticity | [7] |

| Tetraphenylthis compound | ACID | Strong paratropic current observed | Antiaromatic |[3] |

DTP = Dithieno[a,e]this compound. Substituent effects demonstrate the tunability of antiaromatic character.

Figure 2: Workflow for the computational analysis of this compound's antiaromaticity.

Experimental and Computational Protocols

The theoretical investigation of this compound relies on established quantum chemical methods. The protocols cited in the literature provide a clear framework for reproducing and extending these findings.

Geometry Optimization

-

Objective: To find the lowest energy structure of the molecule.

-

Methodology: Geometries of this compound are typically optimized within both D₂h and C₂h symmetry constraints to compare their relative energies and structural parameters.[4]

-

Computational Details:

-

Software: Gaussian 94 suite of programs (or more recent versions).[4]

-

Methods: Density Functional Theory (DFT) using functionals such as BLYP and B3LYP, and ab initio methods like Hartree-Fock (SCF) and Møller–Plesset perturbation theory (MP2).[4]

-

Basis Set: The 6-31G* basis set is commonly employed for these calculations.[4]

-

NICS Calculation Protocol

-

Objective: To calculate the magnetic shielding at a specific point in space, typically the ring center(s).

-

Methodology: NICS calculations are performed on the optimized geometry. The NICS value is the negative of the computed isotropic magnetic shielding at a ghost atom (Bq) placed at the point of interest. NICS(1)zz, which considers the out-of-plane tensor component at 1 Å above the ring, is often used to isolate the π-electron contribution.

-

Computational Details: The same level of theory and basis set as the geometry optimization (e.g., B3LYP/6-31G*) are generally used for consistency.

Current Density Analysis (ACID/GIMIC)

-

Objective: To compute and visualize the magnetically induced ring currents.

-

Methodology: These calculations are more computationally intensive. The GIMIC method, for example, uses the continuous transformation of the origin of the current density (CTOCD) approach. The current strength is then determined by integrating the current density that passes through a plane perpendicular to a bond of interest.

-

Computational Details: These methods are implemented in specialized programs and often require specific basis sets designed for magnetic property calculations.

Conclusion

Theoretical and computational studies have been instrumental in characterizing this compound as a quintessential antiaromatic molecule. The violation of Hückel's 4n+2 rule leads to profound electronic and structural consequences. Key findings from a multitude of computational protocols—including geometry optimizations showing bond length alternation and magnetic property calculations like NICS and ACID revealing strong paratropic ring currents—provide a cohesive and compelling picture of its inherent instability. The tunability of this compound's antiaromaticity through substitution further highlights its potential as a building block in the design of novel organic electronic materials with unique properties.[7][9] These fundamental insights are crucial for researchers seeking to harness the properties of antiaromatic systems for applications in materials science and beyond.

References

- 1. This compound is a most elusive molecule that has been isolated only at liqui.. [askfilo.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

The Elusive Antiaromatic: A Technical Guide to the Discovery and Synthesis of Pentalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalene (C₈H₆), a bicyclic hydrocarbon composed of two fused cyclopentadiene rings, has captivated the imagination of chemists for over a century. As a planar, 8π-electron system, it is a quintessential example of Hückel antiaromaticity, a status that imparts extreme reactivity and kinetic instability. The parent molecule readily dimerizes at temperatures above -100 °C, making its isolation and characterization a formidable synthetic challenge.[1] This technical guide provides a comprehensive overview of the historical and ongoing efforts to tame this elusive molecule. We will traverse the timeline from early theoretical predictions and failed synthetic attempts to the landmark syntheses of its stabilized derivatives—the aromatic dianion, sterically hindered analogues, and benzannulated systems. We will culminate with the eventual spectroscopic observation of the parent this compound and survey the modern synthetic methodologies that have granted chemists unprecedented access to this fascinating class of compounds. This document details the key experimental protocols, summarizes quantitative data, and provides graphical representations of synthetic pathways and logical frameworks to offer a deep insight into the chemistry of this compound.

A Century of Challenge: The Historical Pursuit of this compound

The story of this compound is one of perseverance, where theoretical concepts long preceded experimental validation. For decades, the synthesis of this compound was a coveted but unrealized goal in organic chemistry.[2] Its antiaromatic nature, predicted by Hückel's rule (4n π electrons), suggested a high degree of instability.[1][3] This inherent reactivity thwarted early attempts, as the molecule would rapidly dimerize or polymerize under typical reaction conditions. The breakthrough came not from isolating the neutral parent but by circumventing its antiaromaticity.

The First Triumph: The Pentalenide Dianion

In a landmark achievement in 1962, Thomas Katz and Michael Rosenberger reported the synthesis of the dilithium pentalenide salt.[1] By reacting dihydrothis compound with n-butyllithium, they performed a double deprotonation to form the this compound dianion (Pn²⁻). This species contains 10π electrons, conforming to the Hückel rule for aromaticity (4n+2 π electrons), and is thus a planar, stable, aromatic system analogous to the cyclooctatetraene dianion.[1] This discovery was pivotal, providing the first experimental access to the this compound carbon skeleton and opening the door for its use as a ligand in organometallic chemistry.[1][4]

Taming Reactivity: Steric and Electronic Stabilization

Following the synthesis of the dianion, efforts shifted towards isolating a neutral this compound derivative. Two primary strategies emerged:

-

Kinetic Stabilization: In 1973, Klaus Hafner and H. U. Süss successfully synthesized 1,3,5-tri-tert-butylthis compound.[1][5] The bulky tert-butyl groups act as steric shields, physically preventing the this compound core from approaching another molecule to dimerize. This compound was thermally stable and allowed for the first detailed spectroscopic studies of a neutral this compound derivative.[1]

-

Electronic Stabilization (Benzannulation): The fusion of aromatic rings to the this compound core, known as benzannulation, proved to be another effective stabilization strategy. The first dibenzothis compound was reported as early as 1912.[6][7] These π-extended systems, such as dibenzo[a,e]this compound, are significantly more stable than the parent molecule, though their antiaromatic character is somewhat attenuated.[7][8]

The Parent Molecule Unveiled

Despite the successes with stabilized derivatives, the parent this compound remained elusive for decades. It was not until 1997 that a team led by Thomas Bally finally provided convincing spectroscopic evidence for its existence.[2][9] They generated this compound by the photocleavage of its dimer, which had been synthesized and isolated beforehand. By performing the photolysis in a frozen argon matrix at -196 °C, they were able to trap the highly reactive molecule and characterize it using electronic and vibrational absorption spectra.[6][9]

Quantitative Overview of Key this compound Syntheses

The following table summarizes the yields and conditions for several historically significant and modern this compound synthesis strategies.

| Method / Derivative | Year | Key Reactants | Key Conditions | Yield |

| Dilithium Pentalenide [1] | 1962 | Dihydrothis compound, n-butyllithium | Solution phase, deprotonation | Not specified, stable salt formed |

| 1,3,5-Tri-tert-butylthis compound [1][5] | 1973 | Lithium t-butylcyclopentadienide, iminium salt | Annulation reaction, chromatography at -75 °C | Not specified, deep blue species |

| Dibenzo[a,e]pentalenes (Ni-catalyzed) [6] | Recent | 2-Halophenylacetylenes | Ni(cod)₂, PPh₃, Zn, 110 °C | 13-46% |

| Dibenzo[a,e]pentalenes (Pd-catalyzed) [6] | Recent | 1,2-Bis(phenylethynyl)benzene, Pd(PPh₃)₂Cl₂, CuI | Catalytic coupling | 55-72% |

| 1,3,4,6-Tetraphenyl-dihydrothis compound [10][11] | Recent | 1,4-Diphenyl-cyclopenta-1,3-diene, chalcone | Pyrrolidine, Toluene/Methanol | Up to 83% |

Detailed Experimental Protocols

Protocol 1: Synthesis of Dilithium Pentalenide (after Katz, 1962)

This protocol describes the synthesis of the stable aromatic pentalenide dianion, the first derivative of this compound ever prepared.[1]

-

Precursor Synthesis: Dihydrothis compound is first prepared via the pyrolysis of an isomer of dicyclopentadiene.

-

Deprotonation Reaction:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the prepared dihydrothis compound in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution in an ice bath or a dry ice/acetone bath.

-

Slowly add two equivalents of n-butyllithium (typically as a solution in hexanes) to the stirred dihydrothis compound solution.

-

The reaction is typically accompanied by a color change, indicating the formation of the dianion.

-

Allow the reaction to stir for several hours to ensure complete double deprotonation.

-

-

Isolation and Characterization: The resulting dilithium pentalenide salt can be isolated by removal of the solvent under vacuum. Characterization is performed using NMR spectroscopy. The proton NMR spectrum is distinctive, showing two signals in a 2:1 ratio, consistent with the C₂h symmetry of the planar aromatic dianion.[1]

Protocol 2: Synthesis of 1,3,5-Tri-tert-butylthis compound (after Hafner, 1973)

This protocol outlines the synthesis of the first thermally stable, neutral this compound, which relies on kinetic stabilization from bulky substituents.[1][5]

-

Reactant Preparation:

-

Prepare lithium t-butylcyclopentadienide from t-butylcyclopentadiene and a strong base like n-butyllithium.

-

Prepare the requisite iminium salt (e.g., from 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one and triethyloxonium tetrafluoroborate).[5]

-

-

Annulation Reaction:

-

Under strict inert and anhydrous conditions, react the lithium t-butylcyclopentadienide with the iminium salt in an appropriate solvent like THF at low temperature.

-

This annulation reaction builds the second five-membered ring onto the cyclopentadienyl precursor, forming the this compound skeleton.

-

-

Purification:

-

The resulting deep blue solution contains the 1,3,5-tri-tert-butylthis compound.

-

Purification is challenging due to the compound's sensitivity and must be performed at very low temperatures.

-

The original protocol specifies purification by column chromatography on alumina at -75 °C, using pentane as the eluent.[5]

-

-

Characterization: The product is a deep blue, thermally stable compound. Characterization is performed by ¹H NMR spectroscopy, which indicates the presence of a paratropic ring current characteristic of an antiaromatic system, and by X-ray crystallography.[12]

Protocol 3: Ni-Catalyzed Synthesis of Dibenzo[a,e]pentalenes (Modern Method)

This protocol describes a modern, versatile method for synthesizing substituted dibenzopentalenes, which are stabilized by π-extension.[6][13]

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the substituted o-bromoethynylbenzene starting material.

-

Add the catalyst system, typically consisting of bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], triphenylphosphine (PPh₃), and zinc powder as a reductant.

-

Add a high-boiling anhydrous solvent, such as toluene or xylene.

-

-

Coupling Reaction:

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

The reaction involves a nickel-catalyzed reductive coupling cascade that forms the this compound core.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter it to remove zinc and other solids.

-

Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired dibenzothis compound derivative.

-

-

Characterization: The products are typically stable, crystalline solids. Full characterization includes NMR spectroscopy, mass spectrometry, and UV-vis spectroscopy to study their electronic properties.

Visualizing this compound Synthesis: Pathways and Strategies

The following diagrams, rendered in DOT language, illustrate key aspects of this compound's discovery and synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]

- 4. The organometallic chemistry of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]

- 8. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Perturbing this compound: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. π-Extended Pentalenes: The Revival of the Old Compound from New Standpoints. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Pentalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalene, a non-benzenoid bicyclic hydrocarbon consisting of two fused five-membered rings, is a fascinating molecular scaffold due to its inherent antiaromaticity. The parent this compound is highly reactive and dimerizes even at low temperatures. However, the introduction of bulky substituents or annulation with aromatic rings, as seen in dibenzopentalenes, can lead to stable derivatives with unique electronic and photophysical properties.[1] These characteristics make this compound derivatives promising candidates for applications in organic electronics, including as semiconductors in organic thin-film transistors and as components of photovoltaic cells.

A thorough spectroscopic characterization is paramount to understanding the structure-property relationships in this class of compounds. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives, including Nuclear Magnetic Resonance (NMR), UV-Visible and Fluorescence Spectroscopy, Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in their exploration of these intriguing molecules.

Data Presentation: Spectroscopic Properties of this compound Derivatives

The following tables summarize key quantitative data from the spectroscopic characterization of selected this compound derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference(s) |

| 5,10-Diiododibenzo[a,e]this compound | CDCl₃ | 7.43 (d, J = 7.0 Hz, 2H), 7.08 (t, J = 7.0 Hz, 2H), 7.02 (t, J = 7.0 Hz, 2H), 6.84 (d, J = 7.0 Hz, 2H) | Not reported | [2] |

| Tetraphenylthis compound | Not specified | Not specified in detail, but reversible oxidation was monitored by NMR. | Not specified in detail. | [1] |

| 1,3-Bis(dimethylamino)-2-azathis compound | CDCl₃ | 6.19, 6.05 | Not fully assigned due to low intensity of quaternary carbons. | |

| 1,3-Bis(dimethylamino)-2-azathis compound | CD₃CN | 6.02, 5.78 | Not fully assigned. | |

| 1,3-Bis(dimethylamino)-2-azathis compound | DMSO-d₆ | 5.98, 5.68 | Not fully assigned. |

Table 2: UV-Vis Absorption and Fluorescence Data for Selected this compound Derivatives

| Compound | Solvent | λ_max (abs) (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Reference(s) |

| This compound (parent) | Argon matrix | ~320 (broad), 260 | Not applicable | Not reported | Not reported | [3] |

| 1,3,5-Tri-tert-butylthis compound | Not specified | ~340, 280, 215 | Not reported | Not reported | Not reported | [3] |

| Wingtip Osmathis compound | Not specified | Visible range absorption | Not reported | Not reported | Not reported | [4] |

| Substituted Chalcones (related structures) | Ethanol | 303-435 | 12,000-30,000 | 400-435 (for some derivatives in protic solvents) | Low | [5][6] |

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) (Experimental, Argon Matrix) | Wavenumber (cm⁻¹) (Calculated, BLYP/6-31G*) | Reference(s) |

| C-H stretch | Not specified | Not specified | [3] |

| C=C stretch | Not specified | Not specified | [3] |

| Ring deformation | Multiple bands observed | Good agreement after scaling | [3] |

| C-H out-of-plane bend | Multiple bands observed | Good agreement after scaling | [3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. Given that many this compound derivatives are air-sensitive, appropriate handling techniques such as the use of a glovebox or Schlenk line are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound derivatives in solution.

Methodology:

-

Sample Preparation:

-

In an inert atmosphere (glovebox or under argon/nitrogen flow), accurately weigh 5-10 mg of the this compound derivative.

-

Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈, DMSO-d₆). The choice of solvent will depend on the solubility of the derivative and its reactivity.

-

Transfer the solution to an NMR tube and seal it with a cap, potentially wrapping with Parafilm for extra security if the sample is particularly sensitive.

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, or more for dilute samples.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals to determine proton ratios and analyze splitting patterns to deduce coupling information.

-

-

¹³C NMR Spectroscopy:

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

UV-Visible and Fluorescence Spectroscopy

These techniques provide information about the electronic transitions within the this compound system, which are highly sensitive to the extent of π-conjugation and the antiaromatic character.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., hexane, THF, CH₂Cl₂).

-

Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.

-

-

UV-Vis Absorption Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

-

-

Fluorescence Spectroscopy:

-

Instrument: A spectrofluorometer.

-

Procedure:

-

Excite the sample at its λ_max (or another suitable absorption wavelength).

-

Record the emission spectrum.

-

To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions. The quantum yield of the sample can be calculated using the comparative method.

-

-

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that can be used for structural confirmation and to study bonding.

Methodology:

-

Sample Preparation:

-

FTIR (KBr pellet): In a glovebox, grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

FTIR (ATR): Attenuated Total Reflectance (ATR) is often simpler and requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Raman: Place the solid sample directly in the path of the laser beam. Samples can also be analyzed in solution in a quartz cuvette.

-

-

Data Acquisition:

-

FTIR: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Raman: Excite the sample with a monochromatic laser (e.g., 532 nm, 785 nm) and record the scattered light.

-

-

Data Analysis:

-

Identify characteristic vibrational bands. For this compound derivatives, key regions include C-H stretching (aromatic and aliphatic), C=C stretching of the this compound core and any aromatic substituents, and C-H out-of-plane bending.[7]

-

Compare the experimental spectra with computational predictions (e.g., from DFT calculations) to aid in the assignment of vibrational modes.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

Methodology:

-

Sample Introduction and Ionization:

-

Choose an appropriate ionization technique based on the volatility and stability of the derivative.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often leads to extensive fragmentation.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): "Soft" ionization techniques suitable for less volatile or more fragile molecules, often preserving the molecular ion.

-

-

For air-sensitive samples, specialized inert-atmosphere direct insertion probes may be required.

-

-

Mass Analysis:

-

A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is highly recommended to obtain accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern. For polycyclic aromatic systems like pentalenes, common fragmentations can include the loss of substituents, H atoms, or small neutral molecules like C₂H₂.[8] The stability of the this compound core may influence the observed fragmentation pathways.

-

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the spectroscopic characterization of this compound derivatives.

Caption: Workflow for the spectroscopic characterization of a novel this compound derivative.

Caption: Relationship between this compound's structure and its key spectroscopic features.

References

- 1. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel metal-wingtip this compound system: the synthesis, structure, and reactivity of non-aromatic wingtip osmapentalenes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. scialert.net [scialert.net]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Computational Analysis of Pentalene's Frontier Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational analysis of pentalene's frontier molecular orbitals (FMOs). This compound, a non-alternant hydrocarbon composed of two fused five-membered rings, serves as a classic model for studying the principles of antiaromaticity. Its unique electronic structure, characterized by 8 π-electrons, leads to high reactivity and instability, making computational analysis an indispensable tool for understanding its properties.[1][2] The study of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting its chemical behavior, electronic properties, and for designing novel organic materials with tailored functionalities.[3][4]

Theoretical Framework: Antiaromaticity and Frontier Molecular Orbitals

This compound's structure, with its 8 π-electrons, conforms to the 4n Hückel rule (where n=2), designating it as an antiaromatic compound.[1][2] This antiaromatic character is the primary determinant of its electronic properties. Unlike aromatic compounds, which exhibit enhanced stability, antiaromatic systems are highly reactive and tend to undergo reactions, such as dimerization, to alleviate this instability, even at temperatures as low as -100 °C.[1]

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interaction between its HOMO and LUMO.[4] For this compound, antiaromaticity results in a high-energy HOMO and a low-energy LUMO, leading to a small HOMO-LUMO gap.[5][6] This small energy gap is a signature of its kinetic instability and high polarizability, making it a subject of significant interest in materials science. Computational methods provide the means to accurately model these orbitals and predict the molecule's behavior.

Computational Methodologies for FMO Analysis

Several computational techniques are employed to analyze the electronic structure of this compound. The choice of method depends on the desired balance between computational cost and accuracy.

-

Hückel Molecular Orbital (HMO) Theory : As a simplified method, HMO theory offers a qualitative depiction of the π-system in conjugated molecules like this compound. It is useful for gaining a basic understanding of the molecular orbital energy levels and their symmetries without significant computational expense.[7][8]

-

Ab Initio Methods : For higher accuracy, ab initio calculations are used. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) methods, solve the electronic Schrödinger equation without empirical parameters.[9] High-level methods like the Equation of Motion Coupled-Cluster (EOM-DLPNO-CCSD) have been used to calculate the vertical valence ionization energies for this compound and its derivatives.[6]

-

Density Functional Theory (DFT) : DFT has become the most widely used method for studying the electronic structure of molecules due to its excellent balance of accuracy and efficiency. Functionals like B3LYP are commonly used to optimize the geometry and calculate the electronic properties of this compound.[9][10] These calculations are typically paired with basis sets such as 6-31G* or 6-311G(d,p) to describe the atomic orbitals.[9]

Quantitative FMO Data

The calculated energies of the frontier orbitals are critical for understanding this compound's electronic behavior. The values can vary depending on the computational method and basis set employed. The following table summarizes representative computational data for this compound.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| EOM-DLPNO-CCSD | def2-TZVP | -7.69 | -0.87 | 6.82 | [6] (Simulated) |

| B3LYP | 6-31G | - | - | ~1.3 - 1.5 | Estimated from various studies |

| CASPT2 | 6-31G | - | - | ~3.48 (Optical Gap) | [9] |

Note: The HOMO-LUMO gap can refer to the orbital energy difference or the optical gap (lowest excitation energy), which are different quantities. The small orbital energy gap is characteristic of antiaromatic systems, while the optical gap corresponds to UV-Vis absorption.[6][9] The antiaromatic nature of this compound results in a characteristically small HOMO-LUMO gap, contributing to its high reactivity.[6]

Detailed Computational Protocol

The following protocol outlines a standard workflow for analyzing this compound's FMOs using Density Functional Theory, a common and reliable approach.

Software : Gaussian, Q-Chem, Materials Studio, or similar quantum chemistry software packages.[11][12]

Step 1: Input Structure Generation

-

Construct the 2D or 3D structure of the this compound molecule (C₈H₆) using a molecular builder. Ensure the initial geometry is reasonable. This compound has C₂h symmetry in its ground state.[9]

Step 2: Geometry Optimization

-

Objective : To find the lowest energy structure (equilibrium geometry) of the molecule.

-

Method : Select a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)).

-

Procedure : Perform a geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to minimize the total electronic energy. The process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

Step 3: Vibrational Frequency Analysis

-

Objective : To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Method : Using the optimized geometry from Step 2, perform a frequency calculation with the same functional and basis set.

-

Verification : A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency indicates a saddle point (a transition state).

Step 4: Frontier Molecular Orbital Analysis

-

Objective : To calculate and visualize the HOMO and LUMO and determine their energy levels.

-

Procedure : This analysis is typically performed as part of the single-point energy calculation on the optimized geometry. The output will list the energies of all molecular orbitals.

-

Data Extraction : Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO).

-

Visualization : Use visualization software (e.g., GaussView, Avogadro) to generate and view the 3D shapes of the HOMO and LUMO. This provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).[12]

Visualization of Computational Workflow

The logical flow of a computational analysis of this compound's frontier molecular orbitals can be visualized as follows.

Caption: Workflow for computational analysis of this compound FMOs.

Interpretation of FMOs and Chemical Reactivity

The computational results provide deep insights into this compound's electronic nature.

-

HOMO : The HOMO of this compound is typically characterized by a large coefficient on the peripheral carbon atoms, with a nodal plane passing through the central C-C bond. This indicates that these outer positions are the most electron-rich and are the primary sites for electrophilic attack.

-

LUMO : The LUMO also has significant contributions from the peripheral atoms and is the site for nucleophilic attack. The distribution of the LUMO explains this compound's ability to accept electrons.

-

Reactivity : The small HOMO-LUMO gap facilitates electronic transitions and is responsible for this compound's reactivity in pericyclic reactions, such as Diels-Alder reactions where it can act as the diene component. The low-lying LUMO is a key feature that can be exploited in the design of electron-transporting materials.[13]

Strategies to stabilize this compound often involve chemical modification. Introducing bulky substituents provides kinetic stability by sterically hindering dimerization.[1] Furthermore, annulating the this compound core with aromatic rings, such as in dibenzothis compound, can thermodynamically stabilize the molecule by reducing its overall antiaromatic character, which in turn modulates the HOMO and LUMO energy levels.[5] Computational analysis is essential for predicting the effects of these substitutions on the electronic properties of the resulting molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 3. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 7. chemistry.tcd.ie [chemistry.tcd.ie]

- 8. ionicviper.org [ionicviper.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. spark.bethel.edu [spark.bethel.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

understanding bond alternation in pentalene systems

An In-depth Technical Guide to Understanding Bond Alternation in Pentalene Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic hydrocarbon composed of two fused five-membered rings, serves as a quintessential model for studying the effects of antiaromaticity in polycyclic systems. As an 8π-electron system, it deviates from Hückel's rule for aromaticity and is classified as antiaromatic.[1][2] This inherent electronic instability drives a significant geometric distortion from a high-symmetry, delocalized structure to one with pronounced bond-length alternation, a phenomenon central to its chemical reactivity and physical properties. This guide provides a comprehensive technical overview of the theoretical underpinnings, experimental validation, and computational analysis of bond alternation in this compound and its derivatives.

Theoretical Framework: Antiaromaticity and the Pseudo-Jahn-Teller Effect

This compound's antiaromaticity is the primary driver of its structural and electronic properties. With 8π electrons, it conforms to the 4n Hückel rule for antiaromaticity (where n=2).[1] In a hypothetical high-symmetry (D₂h) structure, the highest occupied molecular orbitals (HOMOs) would be degenerate, leading to an unstable electronic state. To resolve this degeneracy and lower the overall energy, the molecule undergoes a geometric distortion, a process known as the pseudo-Jahn-Teller effect.[3][4] This distortion reduces the molecular symmetry to C₂h, breaking the degeneracy and leading to a structure with localized single and double bonds—a state of bond alternation.[3] This effect represents a balance where the distortive force of the π-electrons, favoring the C₂h structure, predominates over the σ-electrons which favor the delocalized D₂h structure.[5]

The instability of the parent this compound is profound; it readily dimerizes at temperatures as low as -100 °C.[2][6] Consequently, much of the experimental research has focused on derivatives stabilized by either bulky steric groups (e.g., tert-butyl) or electronic stabilization through benzannulation.[2] A crucial method for eliminating antiaromaticity is through redox chemistry. The addition of two electrons forms the pentalenide dianion (C₈H₆²⁻), a planar, stable 10π-electron aromatic species that adheres to the 4n+2 rule for aromaticity and exhibits delocalized bonding without significant bond alternation.[2][7][8]

Quantitative Data on Bond Alternation

The degree of bond alternation can be quantified by comparing the lengths of adjacent carbon-carbon bonds. Computational studies provide precise theoretical values, while X-ray crystallography on stable derivatives offers experimental confirmation.

Computational Analysis of Parent this compound

Quantum chemical calculations have been instrumental in predicting the geometry of the highly reactive parent this compound. The data clearly show a significant difference between the lengths of the formal single and double bonds around the periphery of the molecule.

Table 1: Calculated C-C Bond Lengths (Å) of Parent this compound (C₂h Symmetry)

| Bond (see inset) | HF/6-31G* | BLYP/6-31G* | B3LYP/6-31G* | MP2/6-31G* |

|---|---|---|---|---|

| r1 (C1-C2) | 1.464 | 1.468 | 1.460 | 1.455 |

| r2 (C2-C3) | 1.330 | 1.369 | 1.355 | 1.363 |

| r3 (C1-C3a) | 1.478 | 1.482 | 1.475 | 1.467 |

| r4 (C3a-C6a) | 1.333 | 1.369 | 1.357 | 1.363 |

Data sourced from Bally et al., 1997.[5]

Experimental Data from a Stable Derivative

The synthesis of 1,3,4,6-tetraphenylthis compound (Ph₄Pn) has allowed for its characterization via X-ray crystallography, providing direct experimental evidence of bond alternation in a neutral this compound system.[9][10] Comparison with its corresponding 10π aromatic magnesium salt, Mg[Ph₄Pn], starkly illustrates the impact of the π-electron count on the molecular geometry.

Table 2: Comparison of Experimental Bond Lengths (Å) in Antiaromatic Ph₄Pn and Aromatic Mg[Ph₄Pn]

| Bond Type | Ph₄Pn (8π, Antiaromatic) | Mg[Ph₄Pn] (10π, Aromatic) |

|---|---|---|

| Perimeter C-C Range | 1.388(2) – 1.464(3) | 1.406(3) – 1.455(3) |

| C-C Bridgehead | 1.450(3) | 1.451(3) |

Data sourced from Hintermair et al., 2024.[9]

The wider range of bond lengths in the neutral Ph₄Pn perimeter is indicative of significant bond alternation, which is substantially reduced in the aromatic dianion, where the bond lengths are more uniform.[9]

Experimental and Computational Protocols

Investigating bond alternation in this compound systems requires a combination of specialized synthetic, spectroscopic, and computational techniques due to the inherent instability of the parent compound.

Synthesis and Isolation

-

Parent this compound (Matrix Isolation): The parent this compound is too reactive for isolation under normal conditions.[7] It is generated in situ within an inert matrix (e.g., argon) at cryogenic temperatures. The protocol involves the photochemical cleavage of a stable this compound dimer precursor, which is sublimed and co-deposited with argon onto a cryogenic window. Irradiation with a specific wavelength of UV light cleaves the dimer into two molecules of monomeric this compound, trapping them for spectroscopic analysis.[5]

-

Stabilized Derivatives: Stable derivatives are synthesized through various organic chemistry routes. For example, 1,3,5-tri-tert-butylthis compound was synthesized in 1973, using the bulky substituents to sterically hinder dimerization.[2] More recently, 1,3,4,6-tetraphenylthis compound was synthesized via the oxidation of its stable magnesium pentalenide salt (Mg[Ph₄Pn]) with iodine.[10]

Spectroscopic and Structural Characterization

-

X-ray Crystallography: This is the definitive method for determining the solid-state structure and precise bond lengths of stable this compound derivatives. Single crystals suitable for diffraction are grown from solution. The resulting electron density map allows for the precise determination of atomic positions and, therefore, the bond lengths, providing direct evidence for or against bond alternation.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the electronic structure in solution. Antiaromatic systems with localized bonds exhibit characteristic chemical shifts. In contrast, the formation of the aromatic pentalenide dianion results in significant upfield shifts of the proton signals, consistent with the presence of a diatropic ring current in an aromatic system.[2][11]

-

UV/Vis and IR Spectroscopy: For matrix-isolated species, electronic and vibrational spectroscopy are the primary characterization methods. The UV/Vis spectrum of this compound shows characteristic absorptions that are assigned with the aid of quantum chemical calculations.[5]

Computational Methodologies

-

Geometry Optimization: The equilibrium geometry and bond lengths of this compound systems are calculated using methods such as Density Functional Theory (DFT), often with the B3LYP functional, and ab initio methods like Møller–Plesset perturbation theory (MP2). These calculations are essential for predicting the structures of unstable species and corroborating experimental data.[5]

-

Aromaticity Indices: To quantify the degree of antiaromaticity, computational indices are employed.

-

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at a point in space (e.g., the center of a ring). Large positive NICS values are indicative of a paratropic ring current and antiaromaticity.[12]

-

Anisotropy of the Induced Current Density (ACID): This technique provides a visual representation of electron delocalization and ring currents. For this compound, ACID plots show a strong paratropic (antiaromatic) ring current around the perimeter of the 8π system.[9]

-

Modulating Bond Alternation: The Role of Redox Chemistry

The most effective way to control and eliminate bond alternation in this compound is through two-electron reduction. This process transforms the unstable, antiaromatic 8π system into a stable, aromatic 10π pentalenide dianion. This conversion is reversible, allowing for the system's electronic properties to be switched.[10]

Conclusion

Bond alternation in this compound is a direct and measurable consequence of its 8π antiaromatic character, driven by the pseudo-Jahn-Teller effect to achieve electronic stability. While the parent molecule is highly reactive, the study of stabilized derivatives through X-ray crystallography, NMR, and sophisticated computational methods has provided a deep understanding of this phenomenon. The ability to eliminate bond alternation through a two-electron reduction to the aromatic pentalenide dianion highlights the profound link between π-electron count, aromaticity, and molecular geometry. This knowledge is fundamental for the rational design of novel π-conjugated materials where tuning of electronic and structural properties is critical.

References

- 1. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Double-bond delocalization in non-alternant hydrocarbons induces inverted singlet–triplet gaps - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03409G [pubs.rsc.org]

- 4. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]

- 9. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]

- 10. Antiaromatic hydrocarbon boasts unusual stability | Research | Chemistry World [chemistryworld.com]

- 11. Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Pentalene Dianion: A Comprehensive Technical Guide to its Aromaticity and Stability

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pentalene, a bicyclic hydrocarbon with 8 π-electrons, is a classic example of an anti-aromatic and highly unstable molecule, readily dimerizing at temperatures as low as -100 °C.[1][2] In stark contrast, its corresponding dianion, formed by the addition of two electrons, is well-known, remarkably stable, and serves as a versatile ligand in organometallic chemistry.[3][4] This guide provides an in-depth technical analysis of the electronic structure, aromaticity, and stability of the this compound dianion. It consolidates quantitative data from spectroscopic, crystallographic, and computational studies, details key experimental protocols for its synthesis and characterization, and employs visualizations to clarify fundamental principles and workflows.

Theoretical Framework: Aromaticity and Hückel's Rule

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that imparts significant thermodynamic stability.[3] According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10, 14...).[5][6] This electron count leads to a closed shell of filled bonding molecular orbitals, resulting in substantial resonance energy.[7] Conversely, systems with 4n π-electrons are classified as anti-aromatic and are characterized by high reactivity and instability.[3][8]

The neutral this compound molecule (C₈H₆) possesses 8 π-electrons, fitting the 4n rule (for n=2).[3][8] Its planar bicyclic structure enforces this anti-aromaticity, making it highly reactive and observable only under matrix isolation at cryogenic temperatures.[1][4] The addition of two electrons to form the this compound dianion (C₈H₆²⁻) fundamentally alters its electronic configuration. With 10 π-electrons, it satisfies Hückel's (4n+2) rule for n=2, thereby gaining the profound stability associated with aromaticity.[2][3]

Evidence for Aromaticity and Stability

The aromatic character of the this compound dianion is not merely theoretical; it is substantiated by a wealth of experimental and computational data.

Spectroscopic Evidence: NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides direct evidence of the diatropic ring current characteristic of aromatic systems. In the dilithium pentalenide salt, the proton NMR spectrum simplifies dramatically compared to its dihydrothis compound precursor, showing two signals with a 2:1 ratio, corresponding to the four protons on the outer "wingtip" positions and the two protons at the bridgehead-adjacent positions.[2][9] These signals appear in a region indicative of an aromatic ring current. For example, in dilithium pentalenide, a triplet is observed around τ 4.27 and a doublet at τ 5.02.[9] Studies on substituted pentalenides have systematically shown how different functional groups influence the polarization of the aromatic core, observable through characteristic shifts in the ¹H and ¹³C NMR spectra.[10]

Structural Evidence: X-ray Crystallography

Single-crystal X-ray diffraction studies of pentalenide salts, such as η⁵[Li(DME)]₂Pn, reveal a planar Pn²⁻ core.[11] A key indicator of aromaticity is the equalization of carbon-carbon bond lengths within the delocalized π-system. In the dianion, the C-C bonds within the five-membered rings are found to have nearly equal lengths, consistent with the delocalization of π-electrons across the entire bicyclic framework.[4] This contrasts sharply with the significant bond length alternation expected and calculated for the anti-aromatic neutral this compound.[12]

Computational Evidence: Aromaticity Indices

Modern computational chemistry provides powerful tools to quantify aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): NICS calculations are used to probe the magnetic shielding at the center of a ring system. Aromatic compounds exhibit negative NICS values, indicating a diamagnetic (aromatic) ring current, while anti-aromatic systems show positive values. The this compound dianion displays negative NICS values, confirming its aromaticity. In contrast, computational studies on tetraphenylthis compound show a paratropic (anti-aromatic) ring current in the neutral 8π state, with NICS maxima of +20.28 ppm and +22.67 ppm in the centers of the five-membered rings.[13]

-

Anisotropy of the Induced Current Density (ACID): ACID plots visualize the flow of π-electrons under an external magnetic field. For the this compound dianion, these plots show a strong diatropic ring current flowing around the perimeter of the molecule, a hallmark of aromaticity.[13]

-

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the degree of bond length equalization. A value of 1 indicates a fully aromatic system, while values near 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. The aromatic pentalenide core of tetraphenylthis compound dianion (Ph₄Pn²⁻) gives a HOMA value of 0.63, a significant increase from the value of 0.28 for the neutral anti-aromatic Ph₄Pn core.[13]

Quantitative Data Summary

The following table summarizes key quantitative indicators of aromaticity for the this compound dianion and its derivatives, contrasted with its anti-aromatic precursor where applicable.

| Parameter | Species | Value | Method | Reference |

| π-Electron Count | This compound | 8 (4n) | Hückel's Rule | [3][8] |

| This compound Dianion | 10 (4n+2) | Hückel's Rule | [2][3] | |

| ¹H NMR Chemical Shift | Dilithium Pentalenide | τ 4.27 (triplet, 2H), τ 5.02 (doublet, 4H) | NMR Spectroscopy | [9] |

| HOMA Index | Ph₄Pn (this compound Core) | 0.28 | X-ray & DFT | [13] |

| Ph₄Pn²⁻ (Pentalenide Core) | 0.63 | X-ray & DFT | [13] | |

| NICS(1.7) Value | Ph₄Pn (Ring Center) | +20.28 ppm, +22.67 ppm | DFT Calculation | [13] |

Experimental Protocols

The generation and characterization of the this compound dianion are crucial for its study and application.

Synthesis of Dilithium Pentalenide

The most common preparation of the this compound dianion involves the double deprotonation of a dihydrothis compound precursor.[2][11]

Methodology:

-

Precursor Preparation: Dihydrothis compound (H₂Pn) is typically prepared via methods such as the pyrolysis of an isomer of dicyclopentadiene or the thermal cyclization of 6-vinyl fulvene.[2][11]

-

Reaction Setup: The reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., tetrahydrofuran, THF) to prevent quenching of the strongly basic reagents.

-

Deprotonation: An isomeric mixture of dihydrothis compound is dissolved in the chosen solvent and cooled, often to -78 °C.[11]

-

Reagent Addition: At least two equivalents of a strong base, typically n-butyllithium (nBuLi) in heptane or hexane, are added dropwise to the solution.[2][11] The second deprotonation requires a stronger base than the first due to charge effects.[11]

-

Reaction Progression: The reaction mixture is allowed to stir and may be gradually warmed to room temperature to ensure complete conversion.[14]

-

Isolation: Depending on the solvent, the resulting dilithium pentalenide may precipitate out of solution (e.g., in heptane) or remain dissolved (e.g., in THF).[2][11] If crystallization is desired for X-ray analysis, a solvent like dimethoxyethane (DME) can be used to obtain single crystals.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Under an inert atmosphere, a sample of the pentalenide salt is dissolved in a suitable deuterated solvent (e.g., THF-d₈, DMSO-d₆).[9][10]

-

Data Acquisition: ¹H, ¹³C, and, if applicable, ⁷Li NMR spectra are acquired using a standard NMR spectrometer.[10][15]

-

Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and signal integrations. For the this compound dianion, analysis focuses on confirming the D₂h symmetry (or lower for substituted derivatives) and identifying the upfield shifts characteristic of an aromatic ring current.[2][10]

Single-Crystal X-ray Diffraction

Protocol:

-

Crystallization: Single crystals of a pentalenide salt suitable for diffraction are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.[11]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[16][17] The instrument records the intensities and positions of the diffracted X-rays, generating a unique diffraction pattern.[17][18]

-

Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map of the crystal's repeating unit.[16] An atomic model is built into this map and computationally refined to achieve the best fit with the experimental data, ultimately yielding precise atomic coordinates, bond lengths, and bond angles.[19]

Conclusion

The this compound dianion represents a compelling case study in the principles of aromaticity. Through the addition of two electrons, the highly unstable, 8π anti-aromatic this compound framework is transformed into a stable, 10π aromatic system. This transformation is unequivocally supported by a combination of spectroscopic, crystallographic, and computational evidence, which collectively confirm the presence of a delocalized, diatropic π-electron system. The detailed experimental protocols for its synthesis and characterization have enabled its widespread use as a ligand, paving the way for continued exploration in organometallic chemistry and materials science.

References

- 1. organic chemistry - Is this compound stable at room temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound is a most elusive molecule that has been isolated only at liqui.. [askfilo.com]

- 4. mdpi.com [mdpi.com]

- 5. Hückel's rule - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

The Pentalene Core: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentalene, a non-benzenoid bicyclic hydrocarbon composed of two fused cyclopentadiene rings, stands as a fascinating and highly reactive molecular scaffold.[1] Its structure, featuring 8 π-electrons within a planar bicyclic system, renders it a classic example of Hückel antiaromaticity.[2] This inherent electronic instability is the primary driver for its remarkable reactivity, making it a challenging yet rewarding target for synthetic chemists and a versatile building block in materials science and organometallic chemistry.[1][3] While the parent this compound is fleeting, dimerizing at temperatures as low as -100 °C, strategic substitution and benzannulation can impart significant stability, allowing for the isolation and characterization of a range of derivatives.[1][4] This guide provides a comprehensive exploration of the this compound core's reactivity, detailing its electronic structure, key chemical transformations, and the experimental protocols for the synthesis of its derivatives.

Electronic Structure and Antiaromaticity

The defining feature of the this compound core is its antiaromatic character, a consequence of its planar, cyclic, conjugated system containing 4n π-electrons (n=2).[2] This antiaromaticity leads to a high degree of instability and a propensity to undergo reactions that alleviate this electronic strain.[3] The π-electrons in this compound favor a C2h structure with localized single and double bonds, a distortion from a more symmetrical D2h structure.[5]

A key strategy to overcome the inherent instability of this compound is the addition of two electrons to form the pentalenide dianion (C₈H₆²⁻).[1] This dianion is a planar, 10π-electron aromatic species, analogous to the cyclooctatetraene (COT) dianion, and is notably stable.[1][6] The formation of this aromatic dianion is a cornerstone of this compound chemistry, providing a versatile intermediate for the synthesis of various derivatives and metal complexes.[1]

Computational chemistry provides valuable insights into the electronic nature of this compound. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to quantify the aromaticity or antiaromaticity of a cyclic system. Positive NICS values are indicative of an antiaromatic character. For dibenzothis compound, the NICS value for the five-membered rings is estimated at +7.4 ppm, confirming their antiaromatic nature, while the six-membered rings exhibit an aromatic character with a NICS value of -9.8 ppm.[7] The HOMO-LUMO gap is another important electronic parameter; for tetraphenylthis compound, this gap is 2.11 eV, which is significantly smaller than that of its aromatic dianion (3.15 eV), indicating a more reactive system.[8]

Reactivity of the this compound Core

The high reactivity of the this compound core stems from its drive to alleviate its antiaromaticity. This is primarily achieved through dimerization, cycloaddition reactions, reduction to the aromatic dianion, and coordination to metal centers.

Dimerization and Stabilization

The parent this compound readily undergoes a [2+2] cycloaddition with itself to form a dimer, even at very low temperatures.[1] This reactivity can be suppressed by the introduction of bulky substituents, such as tert-butyl groups. The derivative 1,3,5-tri-tert-butylthis compound, for instance, is thermally stable due to the steric hindrance provided by the bulky substituents, which prevents the close approach required for dimerization.[1] Benzannulation, the fusion of benzene rings to the this compound core, is another effective strategy for stabilization, as seen in the case of dibenzothis compound.[7]

Cycloaddition Reactions

The this compound core can participate in cycloaddition reactions, acting as either a diene or a dienophile.[3] These reactions provide a powerful tool for the construction of more complex molecular architectures. The specific mode of reaction is influenced by the substitution pattern on the this compound ring and the nature of the reacting partner.

Formation of the Pentalenide Dianion

As previously mentioned, the reduction of this compound or its derivatives to the corresponding dianion is a key transformation. This is typically achieved by reaction with alkali metals, such as lithium, or by deprotonation of a dihydrothis compound precursor with a strong base like n-butyllithium.[1][7] The resulting pentalenide dianion is a stable, aromatic species that serves as a versatile nucleophile and a ligand in organometallic chemistry.[1]

Metal Complexation

The this compound dianion is an excellent ligand for a wide range of metals, forming stable mono- and bimetallic complexes.[9][10] In these complexes, the this compound ligand can adopt various coordination modes and has been shown to facilitate strong electronic communication between metal centers.[10] This property makes this compound-metal complexes promising candidates for applications in catalysis and materials science.[6]

Quantitative Data

The following tables summarize key quantitative data related to the electronic structure and spectroscopy of various this compound derivatives.

| Compound | Method | Value | Reference |

| This compound | 4-31G/STO-3G SCF | ≈14 kcal/mol | [11] |

| Tetraphenylthis compound | B3LYP/6-311++g(d,p) | 2.11 eV | [8] |

| Tetraphenylpentalenide dianion | B3LYP/6-311++g(d,p) | 3.15 eV | [8] |

| Parent this compound | 1.12 eV | [8] |

Table 1: Computational Data for this compound Derivatives

| Compound | Wavelength (nm) | Reference |

| This compound | ≈320, 260 | [11] |

| 1,3,5-tri-tert-butylthis compound | ≈340, 280, 215 | [11] |

| 1,3-dimethylthis compound | ≈270 | [11] |

Table 2: UV-Vis Absorption Maxima of this compound Derivatives

| Compound | Proton Signal | Chemical Shift (ppm) | Reference |

| Dibenzo[a,f]this compound dication | Downfield shift compared to neutral | [12] | |

| Tetraphenylthis compound | Hw (wingtip) | upfield shift of 1.5 ppm vs dianion | [13] |

| Magnesium Tetraphenylhydropentalenide | Ha, Hb, Hc | 6.50, 5.79, 4.59 | [10] |

Table 3: Selected ¹H NMR Chemical Shifts of this compound Derivatives

| Compound | Carbon Signal | Chemical Shift (ppm) | Reference |

| Tetraphenylthis compound | Cw (wingtip) | 134.9 | [13] |

| Magnesium Tetraphenylhydropentalenide | Ca, Cb, Cc | 105.2, 131.9, 52.7 | [10] |

Table 4: Selected ¹³C NMR Chemical Shifts of this compound Derivatives

Experimental Protocols

Synthesis of 1,3,5-tri-tert-butylthis compound

This procedure is based on the work of Hafner and Süss.[1]

Materials:

-

Lithium tert-butylcyclopentadienide (Li[tBuCp])

-

Iminium salt derived from 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one

-

Pentane

-

Alumina (for chromatography)

-

Hexane

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, react lithium tert-butylcyclopentadienide with the iminium salt in an appropriate solvent.

-

After the reaction is complete, the resulting deep blue solution is purified by column chromatography on alumina at -75 °C, using pentane as the eluent.

-

The fractions containing the product are collected and the solvent is removed under reduced pressure.

-

The product can be further purified by recrystallization from hexane to obtain crystals of 1,3,5-tri-tert-butylthis compound.

Synthesis of Dilithium Pentalenide

This procedure is based on the method described by Katz and Rosenberger.[1]

Materials:

-

Dihydrothis compound (H₂Pn)

-

n-Butyllithium (nBuLi)

-

Anhydrous solvent (e.g., THF or DME)

Procedure:

-

Dissolve dihydrothis compound in an anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add an excess of n-butyllithium to the cooled solution.

-

Allow the reaction to proceed at low temperature, resulting in the double deprotonation of dihydrothis compound to form dilithium pentalenide.

-

The resulting solution of dilithium pentalenide can be used directly for subsequent reactions, such as transmetalation to form metal complexes.[1]

Palladium-Catalyzed Synthesis of Dibenzo[a,e]this compound Derivatives

This is a general procedure based on palladium-catalyzed coupling reactions.[14]

Materials:

-

2-Halophenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper co-catalyst (e.g., CuI)

-

Base (e.g., an amine)

-

Anhydrous solvent

Procedure:

-

To a reaction vessel under an inert atmosphere, add the 2-halophenylacetylene, palladium catalyst, copper co-catalyst, and base.

-

Add the anhydrous solvent and heat the reaction mixture to the desired temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and purification by column chromatography to isolate the dibenzothis compound derivative.

Visualizations

Caption: Formation of the aromatic pentalenide dianion from this compound or dihydrothis compound.

References

- 1. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Item - Synthesis and Characterization of Dibenzo[a,f]this compound: Harmonization of the Antiaromatic and Singlet Biradical Character - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,2-Disubstituted Pentalenes and Indenes by a Useful Modification to Nakamura's DMCP [3+2]-Cycloaddition Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dibenzothis compound - Wikipedia [en.wikipedia.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Chemistry of Pentalene: A Technical Guide for Advanced Study

An In-depth Exploration of the Synthesis, Reactivity, and Electronic Structure of a Fascinating Antiaromatic System

For researchers, scientists, and professionals in drug development, an understanding of novel carbo- and heterocyclic scaffolds is paramount. Pentalene, a non-alternant hydrocarbon composed of two fused five-membered rings, represents a unique and challenging area of organic chemistry. Its 8π-electron system renders it antiaromatic and highly reactive, yet its derivatives and metal complexes exhibit a rich and varied chemistry with potential applications in materials science and catalysis. This guide provides a graduate-level overview of the fundamental principles of this compound chemistry, with a focus on its synthesis, electronic structure, and reactivity.

The this compound Core: Structure and Aromaticity

This compound (C₈H₆) is a planar, bicyclic hydrocarbon that possesses 8 π-electrons, conforming to the 4n π rule for antiaromaticity. This electronic configuration results in significant destabilization, making the parent this compound molecule highly unstable; it readily dimerizes even at temperatures as low as -100 °C.[1] The high reactivity of this compound is a direct consequence of its antiaromatic character, which drives the molecule to undergo reactions that alleviate this electronic strain.

Stabilization of the this compound system can be achieved through several strategies:

-

Steric Hindrance: Introduction of bulky substituents, such as tert-butyl groups, can kinetically stabilize the this compound core by sterically hindering the approach of other molecules, thereby preventing dimerization. The 1,3,5-tri-tert-butylthis compound, synthesized in 1973, is a classic example of a thermally stable this compound derivative.[1]

-

Benzannulation: Fusing benzene rings to the this compound core, as seen in benzothis compound and dibenzothis compound, can also enhance stability.[1]

-